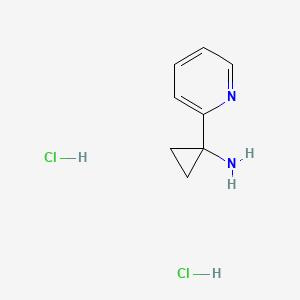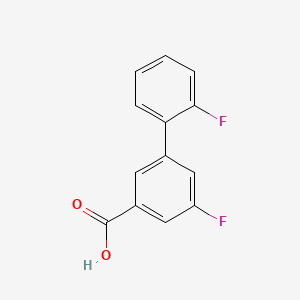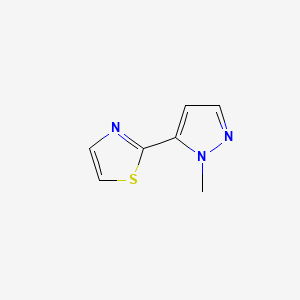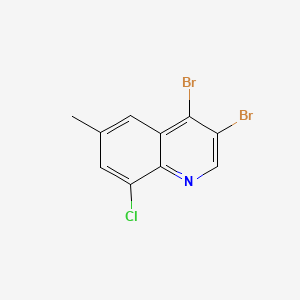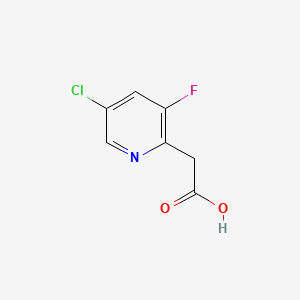
(AZIDOMETHYL)PHENETHYLTRIMETHOXYSILANE, tech-90
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(AZIDOMETHYL)PHENETHYLTRIMETHOXYSILANE, tech-90 is a chemical compound with the molecular formula C12H19N3O3Si . It is a liquid substance and belongs to the chemical family of organosilanes . It is also known by the synonym 2-(TRIMETHOXYSILYL)ETHYLBENZYL AZIDE . The compound is used as a chemical intermediate .
Molecular Structure Analysis
The molecular structure of (AZIDOMETHYL)PHENETHYLTRIMETHOXYSILANE, tech-90 includes a trimethoxysilane derivative, which means it has three methoxy groups attached to a silicon atom. The compound also contains an azide group, a methyl group, and a phenethyl group .Physical And Chemical Properties Analysis
(AZIDOMETHYL)PHENETHYLTRIMETHOXYSILANE, tech-90 is a liquid substance . Its molecular weight is approximately 281.39 g/mol . The density of the compound is about 1.11 g/mL, and it has a refractive index of 1.497 at 20°C .科学研究应用
Synthesis and Thermal Cycloaddition Reactions : The synthesis of 2-(azidomethyl)allyltrimethylsilane from commercially available 2-(chloromethyl)-allyltrimethylsilane, and its application in thermal cycloaddition reactions to produce allylsilane-containing triazolines or aziridines, showcases its potential in creating complex organic structures (Ferrini, Cini, & Taddei, 2013).
Development of Steam-Stable Membranes : A study on zeolitic imidazolate framework ZIF-90 membranes, where 3-aminopropyltriethoxysilane is used as a covalent linker, highlights the development of steam-stable membranes suitable for hydrogen separation. This demonstrates how silane derivatives can be employed in advanced material science (Huang, Dou, & Caro, 2010).
Heat Shock Protein Association : Research identifying a 90-kDa heat shock protein (HSP90) that possesses ATP binding sites and autophosphorylating activity offers insights into protein trafficking and hormone receptor association. This study indicates potential biomedical applications of similar compounds in cellular biology and molecular medicine (Perdew, 1988).
Redox-Responsive Micelles : The development of redox-responsive micelles with cores crosslinked via click chemistry, using azido derivatives in polymer micelles, can enhance stability and improve drug-loading properties. This research has implications in drug delivery systems (Zhang, Dong, Fu, Zhong, & Zhuo, 2016).
Radioimmunotherapy Applications : A study on yttrium-90 for radioimmunotherapy highlights the clinical use of radioisotopes for cancer treatment, suggesting a potential area where similar azidomethyl derivatives could be utilized (Chinol & Hnatowich, 1987).
Functionalized Copolymers for Drug Conjugation : Azido-carrying biodegradable polymers and their postfunctionalization via click chemistry for drug conjugation underline the importance of such compounds in developing drug delivery systems (Hu, Yan, Xiao, Li, & Jing, 2013).
Yttrium-90 in Medical Applications : The use of yttrium-90-labeled antibodies for therapy, with a focus on labeling by new macrocyclic bifunctional chelating agents, presents a research avenue in nuclear medicine and cancer therapy, relevant to azidomethyl derivatives (Deshpande et al., 1990).
安全和危害
(AZIDOMETHYL)PHENETHYLTRIMETHOXYSILANE, tech-90 is classified as a skin irritant (Category 2) and can cause serious eye damage (Category 1) . It’s recommended to handle the compound with protective gloves, eye protection, and protective clothing. If it comes into contact with skin or eyes, it’s advised to wash thoroughly and seek medical attention immediately .
属性
IUPAC Name |
2-[4-(azidomethyl)phenyl]ethyl-trimethoxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3Si/c1-16-19(17-2,18-3)9-8-11-4-6-12(7-5-11)10-14-15-13/h4-7H,8-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYVVTUCUPSNST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1=CC=C(C=C1)CN=[N+]=[N-])(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(AZIDOMETHYL)PHENETHYLTRIMETHOXYSILANE, tech-90 | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B577777.png)
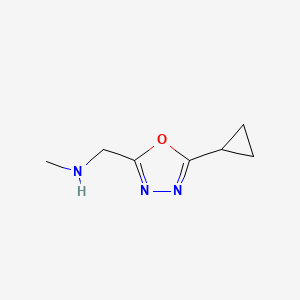
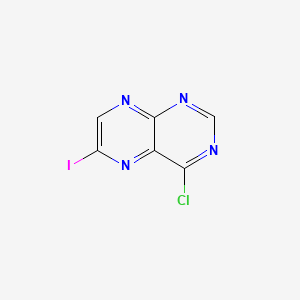
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B577780.png)
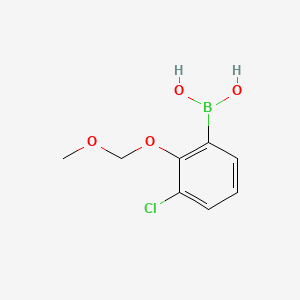
![(2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-bromophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B577787.png)

